1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid
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Overview
Description
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first synthesized by glyoxal and ammonia . In a study, Rajendran et al. synthesized 1-substituted-2-(5-substitified-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine . Another study synthesized a series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines from 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones .Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid . It has a melting point of 151–153 °C .Scientific Research Applications
Therapeutic Potential of Imidazole Containing Compounds
Specific Scientific Field
Pharmaceutical Chemistry
Summary of the Application
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Methods of Application or Experimental Procedures
The synthesis of imidazole containing compounds involves the reaction of glyoxal and ammonia . The derivatives of 1, 3-diazole are developed and tested for their biological activities .
Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives
Specific Scientific Field
Medicinal Chemistry
Summary of the Application
A novel series of imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives has been designed, synthesized and evaluated for their in vitro cytotoxic activity against two cancer cell lines .
Methods of Application or Experimental Procedures
The compounds were synthesized and their structures confirmed by 1H and 13C NMR, and mass spectra . The synthesized compounds were evaluated for their in vitro cytotoxic activity against two cancer cell lines along with normal cell line (HEK293) by MTT assay .
Results or Outcomes
Among all the tested compounds, the derivative with 3-methoxyphenyl moiety exhibits potent inhibitory activity against MCF-7 and Hela cell lines with IC50 values of 2.55 and 3.89 µM respectively .
CDK4/6 Inhibitors for Cancer Treatment
Specific Scientific Field
Cancer Therapeutics
Summary of the Application
CDK4/6 has been identified as an attractive therapeutic target for the treatment of cancer . A novel class of imidazo[1′,2’:1,6]pyrido[2,3-d]pyrimidin derivatives, which had a distinctive triheteroaryl structure, has been discovered as CDK4/6 inhibitors .
Methods of Application or Experimental Procedures
The synthesis of these inhibitors involves the creation of a novel class of imidazo[1′,2’:1,6]pyrido[2,3-d]pyrimidin derivatives .
Results or Outcomes
These inhibitors have shown potential in the treatment of cancer .
Synthesis and Pharmacological Evaluation of Novel 1-(piperidin-4-yl)-1H
Summary of the Application
This research involves the synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H .
Methods of Application or Experimental Procedures
The synthesis of these compounds involves the creation of novel 1-(piperidin-4-yl)-1H .
Results or Outcomes
The results of this research are not specified in the source .
Discovery of a Novel Series of Imidazo
Summary of the Application
A novel class of imidazole derivatives has been discovered as CDK4/6 inhibitors . CDK4/6 has been identified as an attractive therapeutic target for the treatment of cancer .
Methods of Application or Experimental Procedures
The synthesis of these inhibitors involves the creation of a novel class of imidazole derivatives .
Future Directions
properties
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c19-13(20)10-2-1-4-17(7-10)11-6-12(16-8-15-11)18-5-3-14-9-18/h3,5-6,8-10H,1-2,4,7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVCXZAJRYOAEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=CN=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid |
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